N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
Overview
Description
N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its molecular structure, which includes a pyrazole ring attached to a phenyl group and a methylamino group. It is commonly used in various scientific research applications, including medicinal chemistry, due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 3-(1H-pyrazol-1-yl)benzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an acidic medium to facilitate the formation of the desired product.
Reduction of Pyrazole Derivatives:
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Pyrazole-1-yl phenyl ketones.
Reduction Products: N-Methyl-1-(3-(1H-pyrazol-1-yl)phenyl)methanamine.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of selective and orally active dipeptidylpeptidase 4 inhibitors , suggesting potential targets.
Mode of Action
Based on the structure of the compound, it can be inferred that it may interact with its targets through the pyrazole ring, a common pharmacophore in many bioactive compounds .
Scientific Research Applications
N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of more complex heterocyclic systems, which are relevant in pharmaceuticals, agrochemicals, and materials science. Its applications include:
Medicinal Chemistry: Used as a building block for the synthesis of drugs targeting various diseases.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride is compared with other pyrazole derivatives, such as:
Pyrazole itself: A simpler compound without the phenyl and methylamino groups.
Substituted Pyrazoles: Compounds with different substituents on the pyrazole ring, leading to varied biological activities and chemical properties.
Properties
IUPAC Name |
N-methyl-1-(3-pyrazol-1-ylphenyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-12-9-10-4-2-5-11(8-10)14-7-3-6-13-14;/h2-8,12H,9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUNGQAAOXUZIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)N2C=CC=N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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